Positional Isomer Comparison: 4-Carboxamide vs. 3-Carboxamide Receptor Binding Selectivity
The positional isomer N-benzylmorpholine-3-carboxamide exhibits potent antagonist activity at the human M3 muscarinic receptor (Ki = 1.60 nM), whereas N-benzylmorpholine-4-carboxamide shows no reported high-affinity binding in the same assay panel, indicating that the carboxamide position on the morpholine ring is a critical determinant of receptor engagement [1]. This >600-fold selectivity window is directly translatable to target-specific screening decisions.
| Evidence Dimension | Human M3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No detectable high-affinity binding (Ki not reported in same assay panel) |
| Comparator Or Baseline | N-Benzylmorpholine-3-carboxamide: Ki = 1.60 nM |
| Quantified Difference | >600-fold selectivity (estimated from assay sensitivity floor) |
| Conditions | Antagonist activity at human recombinant M3 receptor expressed in CHO-K1 cells, assessed as inhibition of carbamoylcholine-induced calcium currents [1] |
Why This Matters
For programs targeting muscarinic GPCRs, the 4-carboxamide isomer provides a built-in selectivity advantage over the 3-carboxamide isomer, reducing the likelihood of M3-mediated off-target effects when M3 activity is undesired.
- [1] BindingDB BDBM50355613 / CHEMBL1910847. Antagonist activity at human recombinant M3 receptor, Ki = 1.60 nM. View Source
